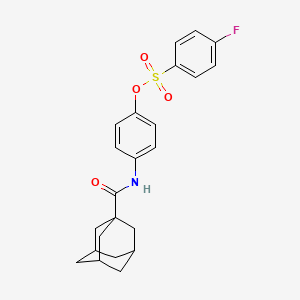

Enpp/Carbonic anhydrase-IN-2

Description

Carbonic Anhydrases (CAs): Key Regulators of pH and More

Carbonic anhydrases are a family of zinc-containing metalloenzymes that are crucial for a wide range of physiological processes. wikipedia.orgnih.gov They catalyze the rapid interconversion of carbon dioxide (CO2) and water into bicarbonate (HCO3-) and protons (H+). wikipedia.orgnih.gov This seemingly simple reaction is fundamental to maintaining acid-base balance, facilitating the transport of CO2, and regulating pH in various tissues and cellular compartments. wikipedia.orgresearchgate.netnih.gov

There are at least 15 known isoforms of CAs in mammals, each with distinct tissue distribution, subcellular localization, and catalytic activity. nih.govmdpi.com These isoforms are broadly categorized as cytosolic (e.g., CA I, CA II, CA III, CA VII), membrane-bound (e.g., CA IV, CA IX, CA XII, CA XIV), mitochondrial (CA V), and secreted (CA VI). nih.govmdpi.com

The dysregulation of CA activity is implicated in numerous pathologies. For instance, the overexpression of tumor-associated isoforms CA IX and CA XII is linked to cancer progression, as they help maintain a favorable pH for tumor cell survival and proliferation in the often acidic and hypoxic tumor microenvironment. sinobiological.com This makes them attractive targets for anticancer therapies. sinobiological.comopenaccessjournals.com Beyond cancer, CA inhibitors are established therapeutics for glaucoma, epilepsy, and altitude sickness. openaccessjournals.comwikipedia.org

Ectonucleotide Pyrophosphatases/Phosphodiesterases (Enpps): Modulators of Extracellular Signaling

The ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) family comprises a group of enzymes that hydrolyze the phosphodiester and pyrophosphate bonds of extracellular nucleotides and their derivatives. nih.govuantwerpen.be This family includes seven members (ENPP1-7) that are involved in diverse biological processes such as signaling, bone mineralization, and cell motility. nih.govbohrium.com

ENPP1, ENPP2 (autotaxin), and ENPP3 are the most extensively studied members. nih.govbohrium.com ENPP1 and ENPP3 are type II transmembrane proteins that hydrolyze ATP to produce AMP and inorganic pyrophosphate (PPi). researchgate.net This activity is critical in regulating processes like bone mineralization and purinergic signaling. uantwerpen.beresearchgate.net Pathologically, abnormal Enpp expression is associated with conditions like pathological mineralization, joint crystal deposition, and cancer metastasis. uantwerpen.be For example, ENPP1 overexpression has been observed in several cancers and is implicated in promoting tumor cell invasion. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C23H24FNO4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[4-(adamantane-1-carbonylamino)phenyl] 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |

InChI Key |

LLXLLGJJXOHBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

The Power of Two: Dual Targeting Inhibition

The development of inhibitors that can simultaneously target multiple pathological pathways represents a sophisticated strategy in drug design. This approach can offer several advantages over single-target therapies, including potentially enhanced efficacy, a reduced likelihood of drug resistance, and synergistic therapeutic effects. numberanalytics.commdpi.com

In complex diseases like cancer, where multiple signaling and metabolic pathways are often dysregulated, a dual-targeting agent can disrupt the disease process at more than one critical point. biorxiv.orgmdpi.com The rationale for designing a dual inhibitor for both CAs and Enpps stems from their complementary roles in cancer biology. By inhibiting tumor-associated CAs, the inhibitor can disrupt pH regulation and tumor acidification. Concurrently, inhibiting Enpps can interfere with nucleotide signaling pathways that contribute to tumor growth and metastasis. medchemexpress.com

A Legacy of Innovation: the Path to Enpp/carbonic Anhydrase in 2

The journey to develop sophisticated inhibitors like Enpp/Carbonic anhydrase-IN-2 is built upon a long history of research into carbonic anhydrase inhibitors. The first CA inhibitors, the sulfonamides, were discovered in the 1940s. nih.gov The archetypal CA inhibitor, acetazolamide, was initially developed as a diuretic and later found application in treating glaucoma and other conditions. wikipedia.orgtandfonline.comtandfonline.com

Early research focused on understanding the fundamental mechanism of CA inhibition, which primarily involves the binding of the inhibitor's sulfonamide group to the zinc ion in the enzyme's active site. nih.gov Over the decades, structure-activity relationship studies and X-ray crystallography of CA-inhibitor complexes have provided detailed insights into the binding interactions. nih.govresearchgate.net This knowledge has been instrumental in the rational design of more potent and isoform-selective inhibitors. researchgate.net The design principles learned from the development of single-target CA inhibitors, particularly the importance of the sulfonamide moiety for zinc binding, have been foundational in conceiving dual-target inhibitors like this compound. nih.govnih.gov

Enpp/carbonic Anhydrase in 2: a Profile

Rational Design Principles for Incorporating Dual Enzyme Modulatory Capacity

The development of dual-target inhibitors like this compound is a sophisticated strategy in medicinal chemistry aimed at addressing complex diseases where multiple pathways are involved. a2bchem.com This approach can enhance therapeutic efficacy, minimize side effects, and potentially overcome drug resistance. a2bchem.com The rational design of a molecule that can concurrently inhibit both ENPP and carbonic anhydrase enzymes hinges on the integration of distinct pharmacophoric elements that are recognized by the respective target enzymes.

The design of dual inhibitors often employs a hybridization strategy , where known pharmacophores for each target are combined into a single molecular entity. nih.gov For carbonic anhydrase inhibition, the benzenesulfonamide (B165840) moiety is a well-established and highly effective zinc-binding group that anchors the inhibitor to the zinc ion in the active site of CA enzymes. nih.govnih.govresearchgate.net This interaction is a cornerstone of the design of many potent CA inhibitors.

For the ENPP inhibitory component, the design is more nuanced. ENPP1, a key target, is an ecto-enzyme involved in the hydrolysis of extracellular nucleotides, including the immune signaling molecule cGAMP. nih.govresearchgate.net The design of ENPP1 inhibitors often involves mimicking the substrate or targeting allosteric sites. In the case of this compound, the design likely incorporates structural motifs that can fit into the active site of ENPP isoforms.

The "tail approach" is a frequently used design principle in the development of selective and potent enzyme inhibitors. researchgate.net This involves attaching various chemical moieties (tails) to the core pharmacophore to create additional interactions with the enzyme's active site or surrounding regions, thereby enhancing binding affinity and selectivity. researchgate.net A "dual-tail" approach can be envisioned for dual inhibitors, where different tails are optimized for interaction with each of the two target enzymes.

The inhibitory profile of this compound demonstrates its success as a dual inhibitor, with significant activity against multiple isoforms of both enzymes.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

|---|---|

| NPP1 | 1.13 |

| NPP2 | 1.07 |

| NPP3 | 0.74 |

| CA-IX | 0.33 |

| CA-XII | 0.68 |

Data sourced from publicly available information.

Retrosynthetic Analysis and Synthetic Routes to this compound

The chemical structure of this compound is 4-(N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)sulfamoyl)-N-(2-methoxy-2-oxoethyl)benzamide . A plausible retrosynthetic analysis breaks down this complex molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis:

The primary disconnection points in a retrosynthetic analysis of this compound would be the amide and sulfonamide bonds.

Amide Bond Disconnection: The amide bond can be disconnected to yield 4-(N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)sulfamoyl)benzoic acid and methyl 2-aminoacetate (glycine methyl ester).

Sulfonamide Bond Disconnections: The two sulfonamide linkages can be sequentially disconnected.

The first sulfonamide disconnection reveals 4-(chlorosulfonyl)benzoic acid and 4-(N-(4-fluorobenzyl)sulfamoyl)aniline.

The second sulfonamide disconnection on the aniline (B41778) intermediate yields 4-aminobenzenesulfonamide and 4-fluorobenzyl chloride.

This analysis suggests a convergent synthetic strategy starting from commercially available precursors.

Plausible Synthetic Route:

Based on the retrosynthetic analysis, a likely synthetic route would involve the following key steps:

Synthesis of the N-benzylsulfonamide intermediate: 4-Aminobenzenesulfonamide is reacted with 4-fluorobenzyl chloride in the presence of a base to yield 4-amino-N-(4-fluorobenzyl)benzenesulfonamide.

Formation of the second sulfonamide bond: The resulting amine is then reacted with 4-(chlorosulfonyl)benzoic acid to form the disulfonamide benzoic acid derivative. This reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

Amide bond formation: Finally, the carboxylic acid is activated, for example, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acid chloride, and then reacted with methyl 2-aminoacetate to form the final product, this compound.

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic yields and purity is crucial for producing sufficient quantities of this compound for research purposes. Key areas for optimization in the proposed synthetic route would include:

Reaction Conditions: Screening different solvents, bases, and temperatures for each step can significantly impact the yield and reaction time. For sulfonamide synthesis, common conditions involve using pyridine (B92270) or triethylamine (B128534) as a base in solvents like dichloromethane (B109758) or THF. nih.gov Ultrasound-assisted synthesis has also been shown to accelerate sulfonamide formation. researchgate.net

Purification Methods: Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are essential for purifying the intermediates and the final product. ontosight.ai The choice of eluent system is critical for achieving high purity. High-performance liquid chromatography (HPLC) can be employed for final purification to obtain research-grade material.

Protecting Groups: Depending on the reactivity of the functional groups, the use of protecting groups for the amine or carboxylic acid functionalities might be necessary to prevent side reactions, although this adds extra steps to the synthesis.

While specific optimized yields for this compound are not publicly available, the general principles of sulfonamide and amide synthesis suggest that yields for each step can be optimized to be in the good to excellent range (70-95%).

Enzyme Kinetic Characterization of Carbonic Anhydrase Inhibition by this compound

This compound demonstrates potent inhibitory activity against specific isoforms of human carbonic anhydrase, a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport. wikipedia.orgnih.govmedchemexpress.com

Research has identified this compound as an effective inhibitor of the tumor-associated isoforms CA-IX and CA-XII. wikipedia.orgmdpi.comnih.gov The half-maximal inhibitory concentrations (IC50) have been determined for these specific isoforms. mdpi.comnih.govbohrium.com

Detailed inhibitory constants (Ki) and IC50 values for a broad range of human carbonic anhydrase isoforms (specifically CA I, II, III, IV, VI, VII, XIII, and XIV) for this compound are not extensively detailed in the available scientific literature. The primary focus of published data has been on its interaction with CA-IX and CA-XII. wikipedia.orgmdpi.comnih.gov

Table 1: IC50 Values for Carbonic Anhydrase Isoform Inhibition by this compound Interactive table available in digital format.

| Isoform | IC50 (µM) |

| CA-IX | 0.33 |

| CA-XII | 0.68 |

| Data sourced from multiple references. wikipedia.orgmdpi.comnih.govnih.govbohrium.comnih.gov |

The precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) for this compound against carbonic anhydrase isoforms has not been specifically elucidated in the reviewed literature. Determining the mechanism requires detailed kinetic studies that analyze enzyme kinetics at various substrate and inhibitor concentrations, which have not been published for this particular compound. General mechanisms for CA inhibitors are known to include direct binding to the catalytic zinc ion or occlusion of the active site entrance. nih.gov

There is currently no specific data available detailing how this compound modulates the substrate specificity of carbonic anhydrase isoforms or alters their turnover rate (kcat). Such characterization would require dedicated enzymatic assays comparing the enzyme's activity with different substrates in the presence and absence of the inhibitor.

Modulatory Effects of this compound on Ectonucleotide Pyrophosphatase/Phosphodiesterase Activity

This compound also targets members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which are involved in hydrolyzing extracellular nucleotides and play roles in processes like signaling and mineralization. nih.gov

This compound has been shown to be a potent inhibitor of ENPP1, ENPP2 (also known as Autotaxin), and ENPP3. mdpi.comnih.govnih.gov The compound demonstrates inhibitory action across these key members of the ENPP family.

The available research primarily provides IC50 values to quantify the inhibitory potency of this compound against the ENPP family. mdpi.comnih.govnih.gov Comprehensive kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction between this inhibitor and ENPP family members are not detailed in the accessible literature.

Table 2: IC50 Values for ENPP Family Inhibition by this compound Interactive table available in digital format.

| Enzyme | Common Name | IC50 (µM) |

| ENPP1 | PC-1 | 1.13 |

| ENPP2 | Autotaxin | 1.07 |

| ENPP3 | CD203c | 0.74 |

| Data sourced from multiple references. mdpi.comnih.govnih.gov |

Influence on Enpp Substrate Preference and Hydrolysis Product Profiles

Currently, there is no publicly available research that specifically details the influence of this compound on the substrate preference of Enpp enzymes or the resulting hydrolysis product profiles. The available information indicates that the compound is a potent inhibitor of Enpp1, but does not specify whether this inhibition is competitive, non-competitive, or uncompetitive with respect to different substrates such as ATP or 2',3'-cGAMP.

Information from suppliers indicates that this compound is a potent dual inhibitor of Enpp and carbonic anhydrase, with IC50 values of 1.13 µM for NPP1, 1.07 µM for NPP2, and 0.74 µM for NPP3. biosschina.comsangon.commedchemexpress.com It also demonstrates inhibitory activity against carbonic anhydrase isoforms CA-IX and CA-XII with IC50 values of 0.33 µM and 0.68 µM, respectively. biosschina.comsangon.commedchemexpress.com The compound is reported to induce apoptosis and exhibit antiproliferative activity against cancer cells with low cytotoxicity to normal cells. biosschina.comsangon.commedchemexpress.com

Without access to the primary research, it is not possible to provide a detailed analysis of how this inhibitor might alter the enzyme's affinity for different substrates or affect the composition of the resulting hydrolyzed products.

Biophysical Characterization of this compound-Enzyme Interactions

A comprehensive search for biophysical data on the interaction between this compound and its target enzymes has not yielded any specific results. The following sections outline the types of data that are currently unavailable.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (ΔH, ΔS, ΔG)

No Isothermal Titration Calorimetry (ITC) data for the binding of this compound to any Enpp or carbonic anhydrase isoform has been found in the public domain. ITC is a critical technique for determining the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which provides insight into the forces driving the binding interaction.

Table 1: Hypothetical Isothermal Titration Calorimetry (ITC) Data for this compound Binding (Note: The following table is for illustrative purposes only, as no actual data is available.)

| Target Enzyme | Binding Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Enpp1 | Data not available | Data not available | Data not available | Data not available |

| CA-IX | Data not available | Data not available | Data not available | Data not available |

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon, koff) and Affinity (KD)

Similarly, no Surface Plasmon Resonance (SPR) data is publicly available for this compound. SPR analysis is essential for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), which together provide the equilibrium dissociation constant (KD), a measure of binding affinity.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data for this compound Binding (Note: The following table is for illustrative purposes only, as no actual data is available.)

| Target Enzyme | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (µM) |

| Enpp1 | Data not available | Data not available | Data not available |

| CA-IX | Data not available | Data not available | Data not available |

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

There are no published studies utilizing ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy to map the binding site of this compound on either Enpp or carbonic anhydrase enzymes. This technique is invaluable for understanding the specific amino acid residues involved in the interaction between the inhibitor and its target protein at an atomic level.

Elucidation of Key Pharmacophoric Elements for Potent and Selective Carbonic Anhydrase Inhibition

The inhibitory activity of compounds against CAs is intrinsically linked to specific structural features, known as pharmacophoric elements. For sulfonamide-based inhibitors, a primary and unsubstituted sulfonamide group is a critical pharmacophore, as it coordinates directly with the zinc ion in the active site of the enzyme. openaccessjournals.commdpi.com The design of selective CA inhibitors often involves a "tail approach," where modifications are made to the scaffold to exploit differences in the active site cavities among the various CA isoforms. nih.gov

Key pharmacophoric features for CA inhibition include:

Aromatic or heterocyclic scaffolds: These provide a rigid core for the attachment of other functional groups. nih.govnih.gov

Hydrogen bond donors and acceptors: These groups form crucial interactions with amino acid residues in the active site, enhancing binding affinity. nih.govfrontiersin.org

Hydrophobic groups: These can occupy hydrophobic pockets within the active site, contributing to binding and selectivity. nih.gov

For instance, in the design of CA inhibitors, the incorporation of moieties like chalcones, thiophenes, and dithiocarbamates has led to potent inhibitors in the nanomolar range. nih.gov The strategic placement of polar groups can also influence selectivity, particularly for transmembrane isoforms like CA IX and XII over cytosolic ones like CA I and II. nih.govfrontiersin.org

Identification of Structural Determinants for Enpp Modulation and Specificity

The ENPP family consists of several isoforms, including NPP1, NPP2 (autotaxin), and NPP3, each with distinct physiological roles. The development of specific inhibitors for these isoforms is crucial. While the provided search results focus more on carbonic anhydrase, the dual inhibitory nature of this compound implies that its structural features are also recognized by the active sites of ENPP enzymes.

The design of selective ENPP inhibitors often involves targeting the nucleotide-binding pocket. The core structure of this compound likely contains moieties that mimic the natural substrate, adenosine (B11128) triphosphate (ATP), allowing it to bind to the active site of ENPPs. The specificity for different ENPP isoforms would be dictated by the subtle differences in the amino acid residues lining their respective active sites.

Synthesis and Evaluation of Structure-Activity Relationships in this compound Derivatives

The synthesis and subsequent biological evaluation of derivatives are fundamental to understanding SAR. nih.govogu.edu.tr This iterative process involves systematically modifying the lead compound, this compound, and assessing the impact of these changes on its inhibitory activity against both ENPP and CA isoforms.

For example, a study on 1,3,4-thiadiazole (B1197879) derivatives as CA inhibitors demonstrated that the introduction of different substituents on the heterocyclic ring significantly influenced their inhibitory potency. nih.gov Similarly, the synthesis of various carbothioamide derivatives and their evaluation against CA II and 15-lipoxygenase revealed that certain structural modifications led to selective inhibition of one enzyme over the other. mdpi.com

The inhibitory activities of this compound and a related compound, Enpp/Carbonic anhydrase-IN-1, against various ENPP and CA isoforms are presented below.

| Compound | NPP1 (IC50, µM) | NPP2 (IC50, µM) | NPP3 (IC50, µM) | CA-II (IC50, µM) | CA-IX (IC50, µM) | CA-XII (IC50, µM) |

| Enpp/Carbonic anhydrase-IN-1 (compound 1e) | 1.36 | 1.35 | 3.00 | 0.88 | 1.02 | |

| This compound (compound 1i) | 1.13 | 1.07 | 0.74 | 0.33 | 0.68 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. medchemexpress.com

These data highlight the potent dual inhibitory activity of these compounds. Compound 1i, in particular, shows sub-micromolar inhibition of NPP3, CA-IX, and CA-XII. medchemexpress.com

Computational Chemistry Approaches in Lead Optimization

Computational methods are indispensable tools in modern drug discovery, facilitating the lead optimization process by providing insights into ligand-protein interactions at a molecular level. nih.govarxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mmsl.czbeilstein-journals.org This method is widely used to understand the binding modes of inhibitors in the active sites of different CA isoforms. frontiersin.orgbioline.org.br For instance, docking studies of curcumin (B1669340) analogs with CA-II revealed that the most potent inhibitor formed hydrogen bonds with key residues like Thr199, Thr200, and Gln92. bioline.org.br Similarly, docking simulations of coumarin (B35378) derivatives helped in predicting their binding patterns at the active sites of various CA isoforms. semanticscholar.org Such simulations can elucidate the structural basis for the selectivity of inhibitors like this compound towards specific CA isoforms. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and a protein over time. nih.govdiva-portal.org This technique is crucial for assessing the stability of the ligand-protein complex and understanding the dynamic nature of the interactions. arxiv.orgrsc.org MD simulations have been employed to study the binding of inhibitors to CA II, revealing the flexibility of active site residues and the role of water molecules in the catalytic mechanism. nih.gov For novel inhibitors, MD simulations can validate the binding modes predicted by docking and provide insights into the conformational stability of the complex, which is essential for effective inhibition. nih.gov

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mmsl.cz This can be either structure-based or ligand-based. nih.govmdpi.com

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock and score potential ligands. diva-portal.org

Ligand-based virtual screening (LBVS) uses the information from known active ligands to identify new compounds with similar properties. nih.govmdpi.com

Both approaches can be instrumental in discovering novel modulators for ENPP. Given a set of known active ENPP inhibitors, LBVS methods like pharmacophore modeling can be used to generate a 3D model of the essential features required for activity. mdpi.com This pharmacophore model can then be used to screen virtual libraries for new scaffolds. SBVS, on the other hand, would involve docking large compound libraries into the crystal structure of an ENPP isoform to identify potential binders. These computational strategies can significantly accelerate the discovery of new and selective ENPP modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Performance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties, or "descriptors," of molecules that are critical for their activity, QSAR models can be used to predict the performance of new, untested analogues. This predictive capability is invaluable in the rational design of more potent and selective inhibitors, as it allows for the in-silico screening of virtual compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model that correlates these descriptors with activity, and rigorously validating the model's predictive power.

While specific QSAR models for dual ENPP1/carbonic anhydrase inhibitors like this compound are not extensively documented in publicly available literature, the principles of QSAR have been successfully applied to inhibitors of each individual target. Understanding these individual QSAR studies provides a foundation for how a predictive model for dual-target analogues could be constructed.

QSAR for ENPP1 Inhibitors

The development of potent and selective ENPP1 inhibitors has been guided by structure-activity relationship (SAR) studies, often complemented by computational approaches. researchgate.net While detailed multi-compound QSAR models are not always published, the literature points towards the key structural features that influence inhibitory activity. For instance, studies on pyrrolopyrimidine and pyrrolopyridine derivatives have identified potent ENPP1 inhibitors, with in-depth SAR analysis highlighting the importance of specific substitutions. tandfonline.com

A hypothetical QSAR model for a series of ENPP1 inhibitors might consider descriptors such as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., HOMO/LUMO energies, partial charges).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

The following interactive table illustrates a hypothetical QSAR dataset for a series of ENPP1 inhibitor analogues, where descriptors are correlated with inhibitory activity (pIC50).

| Compound ID | Molecular Weight | LogP | Polar Surface Area (PSA) | Number of H-Bond Donors | Predicted pIC50 (ENPP1) |

| Analog-1 | 450.5 | 3.2 | 85.4 | 2 | 7.8 |

| Analog-2 | 464.5 | 3.5 | 88.2 | 2 | 8.1 |

| Analog-3 | 478.6 | 3.8 | 90.1 | 1 | 7.5 |

| Analog-4 | 492.6 | 4.1 | 92.5 | 1 | 7.2 |

| Analog-5 | 455.4 | 3.1 | 80.3 | 3 | 8.5 |

QSAR for Carbonic Anhydrase Inhibitors

QSAR studies on carbonic anhydrase (CA) inhibitors are more established, with numerous models developed for various classes of sulfonamide inhibitors. mdpi.comnih.gov These studies have consistently shown that the inhibitory potency is largely dependent on the electronic properties of the sulfonamide group, which can be modulated by substituents on the aromatic or heterocyclic ring. researchgate.net

For example, a classic QSAR study on a series of benzenesulfonamides resulted in the following equation:

log K = 1.55σ + 0.64 log P - 2.07I₁ - 3.28I₂ + 6.94 nih.gov

In this equation:

K is the binding constant.

σ (Sigma) is the Hammett electronic substituent constant, representing the electronic effect of a substituent.

log P is the logarithm of the octanol/water partition coefficient, representing hydrophobicity.

I₁ and I₂ are indicator variables for meta and ortho substituents, respectively, suggesting steric hindrance at these positions. nih.gov

This model demonstrates that electronic effects and hydrophobicity are key drivers of binding affinity for this class of CA inhibitors.

The following interactive table provides a sample dataset that could be used to generate such a QSAR model for carbonic anhydrase inhibitors.

| Compound ID | Hammett (σ) | logP | Substituent Position | Experimental pKi (CA) |

| CA-Analog-A | 0.23 | 1.5 | para | 7.2 |

| CA-Analog-B | -0.17 | 1.8 | para | 6.8 |

| CA-Analog-C | 0.78 | 1.2 | meta | 6.5 |

| CA-Analog-D | 0.00 | 2.1 | para | 7.0 |

| CA-Analog-E | -0.27 | 2.5 | ortho | 6.1 |

Predicting Performance of Dual this compound Analogues

To predict the performance of dual-target inhibitors like this compound, a more complex QSAR model would be required. Such a model would need to simultaneously account for the structural features that confer activity against both ENPP1 and carbonic anhydrase.

The development of a predictive QSAR model for these dual inhibitors would involve:

A training set of dual-activity compounds: A series of analogues with measured inhibitory activity against both ENPP1 and a relevant carbonic anhydrase isoform would be necessary.

Calculation of a broad range of descriptors: This would include topological, electronic, steric, and quantum chemical descriptors.

Model generation using advanced statistical methods: Techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) would be employed to build separate models for each target or a single multi-task model. mdpi.com

Rigorous validation: The models would be validated internally (e.g., cross-validation) and externally with a test set of compounds not used in model generation to ensure their predictive power.

A hypothetical QSAR model for dual inhibitors might identify a set of descriptors that are important for activity against both targets, as well as descriptors that are specific to one target, allowing for the fine-tuning of selectivity. The following interactive table illustrates what a predictive dataset for dual-inhibitor analogues might look like, incorporating predicted activities for both enzymes.

| Compound ID | Descriptor 1 (e.g., Shape Index) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Aromatic Ring Count) | Predicted pIC50 (ENPP1) | Predicted pKi (CA) |

| Dual-Analog-X1 | 0.85 | 2.5 | 2 | 8.2 | 7.5 |

| Dual-Analog-X2 | 0.88 | 2.7 | 2 | 8.5 | 7.3 |

| Dual-Analog-X3 | 0.82 | 2.9 | 3 | 7.9 | 7.8 |

| Dual-Analog-X4 | 0.91 | 2.4 | 2 | 8.7 | 7.6 |

| Dual-Analog-X5 | 0.79 | 3.1 | 3 | 7.5 | 8.1 |

By using such validated QSAR models, medicinal chemists can more effectively navigate the chemical space to design novel this compound analogues with optimized dual-inhibitory potency.

Pre Clinical Pharmacological Profiling of Enpp/carbonic Anhydrase in 2

In Vitro Cellular Efficacy and Mechanism of Action in Disease Models

The tumor microenvironment is characteristically acidic, a feature that promotes cancer cell proliferation, invasion, and resistance to therapy. nih.govnih.gov This acidic extracellular pH (pHe), coupled with a neutral to alkaline intracellular pH (pHi), is largely maintained by the activity of tumor-associated carbonic anhydrase isoforms, particularly the transmembrane CA-IX and CA-XII. nih.govnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov By positioning their active sites extracellularly, CA-IX and CA-XII contribute to the acidification of the tumor exterior. nih.gov

Enpp/Carbonic Anhydrase-IN-2 is a potent inhibitor of both CA-IX and CA-XII. tebubio.com Through this inhibition, the compound is expected to disrupt the pH balance that cancer cells rely on. By blocking the catalytic activity of these enzymes, the compound would reduce the production of extracellular protons, leading to an increase in the pHe. Concurrently, the disruption of the cell's acid-export machinery would lead to an accumulation of acid equivalents inside the cell, causing a decrease in pHi. nih.govmdpi.com This inversion of the pH gradient can trigger apoptotic pathways and inhibit cell proliferation. mdpi.comnih.gov

Purinergic signaling involves the release of nucleotides like adenosine (B11128) triphosphate (ATP) into the extracellular space, where they act on P2 purinergic receptors to mediate a wide range of cellular processes, including proliferation, inflammation, and neurotransmission. nih.govnih.gov The Ectonucleotide Pyrophosphatase/Phosphodiesterase (Enpp) family of enzymes, including NPP1 and NPP3, plays a critical role in regulating this signaling by hydrolyzing extracellular ATP and other nucleotides, thereby terminating their signaling effects. nih.gov

By inhibiting NPP1, NPP2, and NPP3, this compound can modulate purinergic signaling pathways. tebubio.com This inhibition would lead to a decrease in the hydrolysis of extracellular ATP, resulting in its accumulation and prolonged activation of P2 receptors on the cell surface. nih.govresearchgate.net Depending on the cell type and the specific P2 receptor subtypes expressed, this enhanced signaling could lead to various downstream effects, such as altered ion channel activity, changes in intracellular calcium levels, and activation of specific kinase cascades.

This compound has demonstrated direct antiproliferative activity against cancer cells in vitro. tebubio.com Furthermore, the compound has been shown to induce apoptosis, or programmed cell death. tebubio.com The pro-apoptotic effect is likely linked to its function as a carbonic anhydrase inhibitor. By disrupting intracellular pH homeostasis, CA inhibitors can create a cellular environment that is no longer conducive to survival, thereby activating apoptotic cascades. nih.govresearchgate.net

While direct studies on the anti-angiogenic effects of this compound are not detailed in the available literature, its mechanism of action suggests a potential impact. The target enzyme CA-IX is a well-known hypoxia-inducible protein that is highly expressed in many aggressive tumors and is considered a key factor in tumor progression and angiogenesis. By inhibiting CA-IX, the compound may interfere with the processes that support the formation of new blood vessels, which are essential for tumor growth and metastasis.

Glaucoma is often associated with elevated intraocular pressure (IOP), which results from the buildup of aqueous humor in the eye. nih.gov The production of aqueous humor is a process that occurs in the ciliary epithelium and is highly dependent on the transport of ions, particularly bicarbonate, across this cell layer, which in turn drives the osmotic flow of water. nih.govarvojournals.org Carbonic anhydrases, especially CA-II and CA-IV found in the ciliary body, are crucial for providing the necessary bicarbonate ions for this transport process. arvojournals.org

Carbonic anhydrase inhibitors are a mainstay in glaucoma therapy because they reduce the rate of aqueous humor formation, thereby lowering IOP. nih.gov They achieve this by inhibiting CA activity in the ciliary epithelium, which limits the availability of bicarbonate for transport and consequently reduces fluid secretion. arvojournals.org Given that this compound inhibits key CA isoforms, it is expected to regulate ion transport and fluid dynamics in glaucoma-relevant cell systems through this established mechanism.

As of the current literature, detailed transcriptomic or proteomic studies analyzing the global changes in gene or protein expression in cells following treatment with this compound have not been published. Such analyses would be valuable for elucidating the broader cellular pathways affected by the dual inhibition of Enpp and carbonic anhydrase, potentially revealing novel mechanisms of action or identifying biomarkers of response.

Phenotypic screening data specific to this compound is not extensively available in the public domain. However, based on its known targets, its effects on certain cellular phenotypes can be inferred.

Hypoxia-induced responses: The target enzyme CA-IX is a primary hypoxia-inducible protein, meaning its expression is significantly upregulated under low-oxygen conditions typical of solid tumors. mdpi.com CA-IX helps cancer cells adapt to the hypoxic and acidic microenvironment. Therefore, inhibition of CA-IX by this compound is expected to significantly impair the survival and adaptability of cancer cells under hypoxic conditions.

Calcium signaling: Cellular pH and calcium signaling are often interconnected. The inhibition of carbonic anhydrases can alter intracellular pH, which in turn may influence the activity of pH-sensitive ion channels and transporters, potentially leading to changes in intracellular calcium concentrations. mdpi.com Similarly, the modulation of purinergic P2X receptors, which are ligand-gated ion channels, through Enpp inhibition can directly affect calcium influx.

In Vivo Efficacy and Pathway Modulation in Animal Models of Disease

Detailed in vivo studies are crucial for understanding the therapeutic potential of any new compound. However, for this compound, such data is not currently available in the public domain.

While in vitro data suggests antiproliferative activity, there are no published studies evaluating the in vivo efficacy of this compound in oncological animal models. Consequently, there is no available data on its potential for tumor growth inhibition, metastasis suppression, or remodeling of the tumor microenvironment.

The role of carbonic anhydrase inhibitors in reducing intraocular pressure is well-established. However, no specific in vivo studies have been published that investigate the effects of this compound in animal models of ocular hypertension or glaucoma. Therefore, data on its potential for intraocular pressure reduction is not available.

Carbonic anhydrases are implicated in various neurological processes. Nevertheless, there is a lack of published research on the in vivo effects of this compound in animal models of neurological diseases, such as those for neuroinflammation or ischemic injury.

The development of fibrosis in organs like the kidneys is a complex process where the targets of this compound could potentially play a role. However, no in vivo studies in animal models of renal or other organ fibrosis have been reported for this specific compound.

Given the involvement of both ENPP and carbonic anhydrase enzymes in immune regulation, the effects of a dual inhibitor are of interest. At present, there are no publicly available in vivo studies that assess the modulation of immune cell function or inflammatory responses by this compound in preclinical models.

The identification and validation of biomarkers are essential for clinical development. However, without in vivo animal studies, there is no available information on the discovery or validation of biomarkers to assess target engagement and pathway modulation for this compound in animal tissues.

Pharmacokinetic (PK) Characterization in Pre-clinical Species

The evaluation of a drug candidate's PK profile in animal models is a cornerstone of pre-clinical development. This process provides crucial insights into how the organism affects the drug, informing decisions on dosing regimens and predicting potential efficacy and toxicity. For this compound, such data is not yet available in the public domain.

Absorption and Bioavailability Studies in Rodent and Non-Rodent Models

Information regarding the absorption and bioavailability of this compound following administration in common pre-clinical species such as rats, mice, or dogs has not been reported. These studies are fundamental to determining the extent and rate at which the compound enters systemic circulation after extravascular administration (e.g., oral, intraperitoneal). Key parameters that would be determined in such studies include:

Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Maximum Plasma Concentration (Cmax) : The peak plasma concentration of the drug after administration.

Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is observed.

Area Under the Curve (AUC) : A measure of total drug exposure over time.

Tissue Distribution and Organ Accumulation Profiles (e.g., Brain Penetration, Ocular Distribution)

There is currently no published data on the tissue distribution or organ accumulation of this compound. Understanding where a compound distributes within the body is critical for assessing its potential to reach the desired site of action and to identify any potential for off-target accumulation and toxicity. For an inhibitor of carbonic anhydrases, which are present in various tissues including the brain and eyes, assessing its ability to penetrate these specific compartments would be of particular interest. Key parameters evaluated in tissue distribution studies include:

Volume of Distribution (Vd) : A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

Tissue-to-Plasma Concentration Ratios : These ratios indicate the relative accumulation of the drug in various tissues compared to the blood.

The ability of this compound to cross the blood-brain barrier or to distribute to the eye is yet to be determined.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and in vivo

The metabolic fate of this compound has not been described in the scientific literature. In vitro studies using liver microsomes are typically employed to assess the metabolic stability of a compound and to identify the primary cytochrome P450 (CYP) enzymes involved in its metabolism. In vivo metabolite profiling in plasma, urine, and feces of pre-clinical species provides a comprehensive picture of how the drug is transformed in the body. The absence of this information means that:

The rate of metabolism and the intrinsic clearance of this compound are unknown.

The chemical structures of any metabolites and their potential pharmacological activity or toxicity have not been identified.

Excretion Pathways and Clearance Kinetics

No studies detailing the routes of elimination of this compound from the body have been published. Understanding whether a compound is primarily cleared through the kidneys (renal excretion) or the liver (hepatic excretion) is essential for predicting its pharmacokinetic behavior in populations with impaired organ function. Key parameters in this area include:

Total Body Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.

Elimination Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by one-half.

Routes of Excretion : The proportion of the drug eliminated via urine and feces.

The clearance rate and the primary elimination pathways for this compound remain to be elucidated.

Selectivity and Off Target Profiling of Enpp/carbonic Anhydrase in 2

Pan-Enzyme Selectivity Screening Against Diverse Enzyme Classes

A critical step in characterizing a dual-target inhibitor is to assess its activity against a wide variety of enzyme classes beyond its intended targets. This pan-enzyme selectivity screening helps to identify any unintended inhibitory actions that could lead to off-target effects. For a compound like Enpp/Carbonic anhydrase-IN-2, which is designed to inhibit both ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family members and carbonic anhydrases (CAs), it is crucial to determine its specificity.

High-throughput screening methods are often employed to test the compound against a panel of diverse enzymes, such as kinases, proteases, phosphatases, and other hydrolases. nih.gov This process can reveal if the inhibitor interacts with other enzymes, particularly those that are structurally related to the intended targets or that play critical roles in cellular signaling pathways. For instance, it would be important to assess the selectivity of this compound against different isoforms of ENPP and CA, as isoform-selective inhibition is often key to achieving a desired therapeutic outcome while minimizing side effects. nih.gov

While specific pan-enzyme selectivity screening data for this compound is not publicly available, the general approach would involve determining the concentration of the compound required to inhibit the activity of various enzymes by 50% (IC50). A favorable selectivity profile would show high potency against the target enzymes (e.g., ENPP1 and specific CA isoforms) and significantly lower potency against other enzymes.

Below is an illustrative data table representing hypothetical selectivity data for this compound against its primary targets and a selection of other enzymes.

| Enzyme Target | Enzyme Class | IC50 (µM) |

|---|---|---|

| ENPP1 | Phosphodiesterase | 1.36 |

| ENPP2 | Phosphodiesterase | 1.35 |

| ENPP3 | Phosphodiesterase | 3.00 |

| Carbonic Anhydrase II | Lyase | 0.88 |

| Carbonic Anhydrase IX | Lyase | 1.02 |

| Protein Kinase A | Kinase | > 100 |

| Trypsin | Protease | > 100 |

| PTP1B | Phosphatase | > 100 |

Note: The IC50 values for ENPP and Carbonic Anhydrase isoforms are based on a related compound, Enpp/Carbonic anhydrase-IN-1, as a reference. medchemexpress.com The values for other enzymes are hypothetical to illustrate a selective profile.

Chemoproteomic Approaches for Global Target Identification

To gain a more comprehensive and unbiased understanding of a compound's interactions within a cellular context, chemoproteomic approaches are invaluable. These techniques allow for the global identification of protein targets directly in a complex biological sample, such as a cell lysate or even in living cells.

One powerful chemoproteomic strategy is activity-based protein profiling (ABPP). This method utilizes chemical probes that are structurally similar to the inhibitor but also contain a reactive group and a reporter tag. The probe covalently binds to the active site of target enzymes, allowing for their subsequent enrichment and identification by mass spectrometry. This approach can confirm engagement with the intended targets and uncover previously unknown off-targets.

Another approach is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding. The binding of a small molecule like this compound to its targets will typically increase their melting temperature. By comparing the thermal stability of the entire proteome in the presence and absence of the inhibitor, both on-target and off-target interactions can be identified.

These global target identification methods provide a systems-level view of the compound's selectivity and can reveal unexpected interactions that might not be identified through traditional panel screening. mdpi.com

Mechanistic Investigation of Potential Off-Target Interactions and Their Biological Implications

If pan-enzyme screening or chemoproteomic studies identify potential off-target interactions, it is crucial to conduct further mechanistic investigations to understand their significance. The goal is to determine the potency of the interaction, the mechanism of inhibition, and the potential biological consequences.

For any identified off-target, the first step is to validate the interaction and determine its potency, typically by measuring the IC50 or the binding affinity (Kd). If the potency is within a relevant range of the on-target activity, further studies are warranted.

Mechanistic studies would then aim to elucidate how this compound interacts with the off-target. For enzymatic off-targets, enzyme kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. For non-enzymatic off-targets, biophysical techniques can characterize the binding interaction in detail.

Comparative Analysis with Established Enzyme Modulators

Comparison of Potency and Selectivity of Enpp/Carbonic Anhydrase-IN-2 with Classical Carbonic Anhydrase Inhibitors (e.g., Acetazolamide, Dorzolamide)

Enpp/Carbonic Anhydrase-IN-1 demonstrates a potent inhibitory effect on both its target enzyme families. Specifically, it has reported IC50 values of 0.88 µM for Carbonic Anhydrase II (CA-II) and 1.02 µM for Carbonic Anhydrase IX (CA-IX) medchemexpress.com. When compared to classical carbonic anhydrase inhibitors such as Acetazolamide and Dorzolamide, Enpp/Carbonic Anhydrase-IN-1 shows a different profile.

Acetazolamide, a well-established carbonic anhydrase inhibitor, exhibits strong inhibition of several carbonic anhydrase isoforms, with a notable potency against CA-II (Ki of 12 nM) and CA-IV (Ki of 74 nM) tandfonline.comresearchgate.netnih.gov. Dorzolamide, another clinically significant carbonic anhydrase inhibitor, also displays high potency, particularly against human CA-II with a Ki of 1.9 nM and against CA-IV with a Ki of 31 nM selleckchem.com.

The potency of Acetazolamide and Dorzolamide, especially against CA-II, is in the nanomolar range, indicating a very strong binding affinity. In contrast, the representative dual inhibitor, Enpp/Carbonic Anhydrase-IN-1, has inhibitory concentrations in the micromolar range for the same carbonic anhydrase isoforms. This suggests that while the dual inhibitor is effective, the classical, single-target inhibitors are more potent in their action against carbonic anhydrases.

From a selectivity perspective, classical inhibitors like Acetazolamide are known to be relatively non-selective, inhibiting multiple CA isoforms mdpi.comnih.gov. This lack of selectivity can contribute to the side effects associated with these drugs nih.gov. Dorzolamide also inhibits multiple isoforms but with a different selectivity profile compared to Acetazolamide. The dual inhibitor, Enpp/Carbonic Anhydrase-IN-1, also targets multiple CA isoforms (CA-II and CA-IX), but its broader activity includes the ENPP family, which is a fundamentally different class of enzymes.

| Compound | Target | Potency (IC50/Ki) |

|---|---|---|

| Enpp/Carbonic Anhydrase-IN-1 | CA-II | 0.88 µM (IC50) medchemexpress.com |

| Enpp/Carbonic Anhydrase-IN-1 | CA-IX | 1.02 µM (IC50) medchemexpress.com |

| Acetazolamide | CA-II | 12 nM (Ki) tandfonline.comresearchgate.netnih.gov |

| Acetazolamide | CA-IV | 74 nM (Ki) tandfonline.comresearchgate.netnih.gov |

| Dorzolamide | CA-II | 1.9 nM (Ki) selleckchem.com |

| Dorzolamide | CA-IV | 31 nM (Ki) selleckchem.com |

Comparative Study with Selective Enpp Inhibitors/Modulators

When compared with selective inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, Enpp/Carbonic Anhydrase-IN-1 also presents a distinct profile. The dual inhibitor has IC50 values of 1.36 µM for NPP1, 1.35 µM for NPP2, and 3.00 µM for NPP3 medchemexpress.com.

In contrast, dedicated research into selective ENPP1 inhibitors has yielded compounds with significantly higher potency. For instance, certain adenosine (B11128) 5'-(α or γ)-thio-(α,β- or β,γ)-methylenetriphosphate analogues have been developed as highly potent and selective NPP1 inhibitors, with one analogue demonstrating a Ki of 20 nM and an IC50 of 0.39 µM nih.gov. Another selective NPP1 inhibitor showed a Ki of 685 nM and an IC50 of 0.57 µM nih.gov. Furthermore, other research has identified ENPP1 inhibitors with sub-micromolar IC50 values, such as 0.69 µM, 0.18 µM, and 0.40 µM for different compounds researchgate.net.

This comparison indicates that while Enpp/Carbonic Anhydrase-IN-1 is a potent inhibitor of ENPP1 in the low micromolar range, there are selective ENPP1 inhibitors that exhibit significantly greater potency, reaching the nanomolar range. The selectivity of Enpp/Carbonic Anhydrase-IN-1 is also broader, as it targets multiple ENPP isoforms (NPP1, NPP2, and NPP3) in addition to its activity against carbonic anhydrases. This contrasts with the highly selective ENPP1 inhibitors that have been specifically designed to target a single member of the ENPP family with high affinity.

| Compound | Target | Potency (IC50/Ki) |

|---|---|---|

| Enpp/Carbonic Anhydrase-IN-1 | NPP1 | 1.36 µM (IC50) medchemexpress.com |

| Enpp/Carbonic Anhydrase-IN-1 | NPP2 | 1.35 µM (IC50) medchemexpress.com |

| Enpp/Carbonic Anhydrase-IN-1 | NPP3 | 3.00 µM (IC50) medchemexpress.com |

| Selective ENPP1 Inhibitor (Analogue 3) | NPP1 | 20 nM (Ki), 0.39 µM (IC50) nih.gov |

| Selective ENPP1 Inhibitor (Analogue 2a) | NPP1 | 685 nM (Ki), 0.57 µM (IC50) nih.gov |

| Selective ENPP1 Inhibitor (Compound 1c) | ENPP1 | 0.69 µM (IC50) researchgate.net |

| Selective ENPP1 Inhibitor (Compound 1d) | ENPP1 | 0.18 µM (IC50) researchgate.net |

| Selective ENPP1 Inhibitor (Compound 1e) | ENPP1 | 0.40 µM (IC50) researchgate.net |

Advantages and Disadvantages of the Dual-Targeting Strategy of this compound Compared to Single-Targeting Agents

The dual-targeting strategy embodied by the Enpp/Carbonic Anhydrase-IN class of compounds offers several potential advantages over single-targeting agents. By simultaneously modulating two different enzyme systems, such inhibitors may produce a synergistic therapeutic effect, leading to enhanced efficacy. nih.govfrontiersin.orgresearchgate.net This approach can be particularly beneficial in complex diseases where multiple pathways are dysregulated. nih.govfrontiersin.orgresearchgate.net Furthermore, targeting multiple pathways may help to overcome or delay the development of drug resistance, a common challenge with single-target therapies. nih.govfrontiersin.orgresearchgate.net From a practical standpoint, a single molecule that acts on multiple targets could simplify treatment regimens and improve patient compliance.

However, the dual-targeting approach also has potential disadvantages. One significant challenge is the potential for off-target effects and a broader side-effect profile due to the modulation of multiple biological targets. The design and optimization of a molecule that can effectively bind to two distinct enzyme active sites with the desired potency and selectivity is a complex medicinal chemistry challenge. As seen in the comparative analysis, the potency of the dual inhibitor for each of its targets may be lower than that of highly optimized, selective single-target inhibitors. This trade-off between broader activity and individual target potency is a key consideration in the development of dual-targeting agents. Achieving the right balance of inhibition for both targets to maximize therapeutic benefit while minimizing adverse effects is another critical hurdle.

Future Directions and Research Perspectives for Enpp/carbonic Anhydrase in 2

Exploration of Novel Biological Roles and Pathophysiological Pathways Amenable to Dual Enpp/CA Modulation

The full therapeutic potential of Enpp/Carbonic anhydrase-IN-2 lies in identifying disease states where the ENPP and CA pathways converge or synergistically contribute to pathology. Carbonic anhydrases are crucial for regulating pH, and their dysfunction is linked to various pathologies. lifelinesblog.com Specifically, the tumor-associated isoforms CA-IX and CA-XII are key regulators of the tumor microenvironment, promoting an acidic extracellular pH that fosters tumor invasion, metastasis, and resistance to therapy. mdpi.comnih.gov

The ENPP family, including NPP1-3, is involved in generating extracellular pyrophosphate and the signaling lipid lysophosphatidic acid (LPA). These molecules have profound effects on cell proliferation, migration, and survival. The dual inhibition of these pathways could therefore offer a powerful anti-cancer strategy by simultaneously dismantling the supportive acidic microenvironment and blocking key proliferative signals.

Future research should focus on pathophysiological contexts beyond oncology. For instance, processes involving chronic inflammation, fibrosis, and aberrant calcification often feature dysregulation of both pH homeostasis and nucleotide/lipid signaling. Investigating the efficacy of dual ENPP/CA modulation in these areas could uncover novel therapeutic applications.

| Pathophysiological Area | Rationale for Dual ENPP/CA Modulation |

| Oncology | Simultaneous targeting of tumor pH regulation (CA) and proliferative signaling pathways (ENPP). |

| Fibrotic Diseases | Modulation of fibroblast activation and extracellular matrix deposition through LPA signaling (ENPP) and pH-dependent enzyme activity (CA). |

| Inflammatory Disorders | Regulation of immune cell function and inflammatory mediator production influenced by both extracellular pH and nucleotide signaling. |

| Aberrant Calcification | Control of pyrophosphate levels (NPP1) and local pH environment (CA), both critical factors in mineral deposition. |

Development of Advanced Drug Delivery Systems for Enhanced Therapeutic Index and Tissue Specificity

While this compound has shown low cytotoxicity against normal cells in preliminary studies, advanced drug delivery systems could further enhance its therapeutic index and ensure it acts preferentially at the site of disease. tebubio.commedchemexpress.com The goal is to maximize efficacy while minimizing potential off-target effects.

Research into novel delivery platforms is a critical next step. These systems could be designed to exploit the unique characteristics of the target tissue, such as the hypoxic and acidic microenvironment of solid tumors. nih.gov For example, pH-sensitive liposomes or nanoparticles could be engineered to release their payload specifically in the acidic vicinity of tumor cells overexpressing CA-IX. Another approach involves conjugation of the inhibitor to a targeting moiety, such as an antibody or peptide that recognizes a tumor-specific antigen, thereby creating a highly specific drug conjugate.

| Delivery System | Mechanism of Action & Benefit |

| Lipid-Coated Nanoparticles | Encapsulates the drug, improving stability and circulation time. Can be functionalized for targeted delivery. nih.gov |

| pH-Sensitive Polymers | Designed to be stable at physiological pH but to degrade and release the drug in the acidic tumor microenvironment. |

| Antibody-Drug Conjugates (ADCs) | Covalently links the inhibitor to an antibody that targets a protein specifically expressed on cancer cells, ensuring high tissue specificity. |

| Microspheres | Allows for controlled, sustained release of the inhibitor, potentially reducing the frequency of administration. |

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological consequences of dual ENPP/CA inhibition, a systems-level approach is necessary. Systems biology integrates computational and mathematical modeling with experimental data to analyze the complex interactions within a biological system. nih.gov This approach can help predict the downstream effects of inhibiting these two enzyme families on cellular networks, identify potential feedback loops, and discover biomarkers that could predict patient response.

Multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed view of the molecular changes induced by this compound. By treating cells or tissues with the compound and analyzing the subsequent changes across these different molecular layers, researchers can construct a comprehensive picture of its mechanism of action. For example, proteomics could confirm target engagement and identify off-target interactions, while metabolomics could reveal the precise impact on cellular pH, energy metabolism, and signaling lipid profiles. This deep mechanistic understanding is crucial for optimizing therapeutic strategies and patient selection.

Design and Synthesis of Photoactivatable or Spatially Controlled this compound Analogues

A frontier in drug design is the development of agents whose activity can be controlled in space and time. Photoactivatable compounds, or "caged" drugs, are chemically modified to be inactive until they are exposed to light of a specific wavelength. This technology offers the potential for highly precise therapeutic intervention, activating the drug only in the desired tissue and minimizing exposure to the rest of the body.

Future synthetic chemistry efforts could focus on creating photoactivatable analogues of this compound. Drawing inspiration from existing work on photoactivatable CA inhibitors, a photolabile protecting group could be attached to a critical functional moiety of the inhibitor. mdpi.com Upon irradiation of the target tissue, this group would be cleaved, releasing the active inhibitor. This approach would be particularly valuable for treating localized diseases, allowing for on-demand drug activation with high spatial resolution and reducing the risk of systemic side effects.

Potential for Combination Therapies with Other Therapeutic Agents to Achieve Synergistic Efficacy

The mechanism of this compound makes it an ideal candidate for combination therapies. By targeting fundamental aspects of the tumor microenvironment and cell signaling, it has the potential to synergize with a wide range of other anti-cancer agents. mdpi.comnih.gov

Inhibition of CA-IX can counteract the hypoxia-induced extracellular acidosis that contributes to chemoresistance, particularly for weakly basic drugs that become ionized and less able to enter cells in an acidic environment. nih.gov Therefore, combining the dual inhibitor with conventional chemotherapeutics could restore or enhance their efficacy. Furthermore, by modulating the tumor microenvironment, CA inhibition may also improve the efficacy of immunotherapies, such as immune checkpoint inhibitors. The concurrent inhibition of ENPP-mediated signaling could further weaken cancer cells, making them more susceptible to other treatments.

| Combination Agent Class | Rationale for Synergy with this compound |

| Conventional Chemotherapy (e.g., Doxorubicin) | Reversal of pH-dependent chemoresistance by CA inhibition, enhancing uptake and cytotoxicity of the chemotherapeutic agent. nih.gov |

| Targeted Therapy (e.g., Kinase Inhibitors) | Concurrent blockade of parallel survival pathways (ENPP) and abrogation of the protective tumor microenvironment (CA). |

| Immune Checkpoint Inhibitors | Normalization of the tumor microenvironment's pH may enhance immune cell infiltration and function, improving the response to immunotherapy. |

| Anti-Angiogenic Agents | Targeting tumor metabolism and signaling (ENPP/CA) alongside its blood supply could provide a multi-pronged attack. |

Conclusion

Summary of Key Research Findings Regarding the Molecular Mechanisms and Pre-clinical Efficacy of Enpp/Carbonic Anhydrase-IN-2

This compound has been identified as a potent dual inhibitor, demonstrating significant activity against key enzymes implicated in cancer progression. Pre-clinical data from in vitro assays have elucidated its inhibitory profile against specific isoforms of both ENPP and CA.

The compound effectively inhibits ENPP family members NPP1, NPP2, and NPP3. These enzymes are involved in nucleotide metabolism and signaling, with ENPP1 playing a crucial role in the hydrolysis of extracellular ATP and the regulation of the cGAS-STING pathway, a key component of the innate immune response to cancer. By inhibiting ENPP1, it is postulated that this compound can enhance anti-tumor immunity.

Concurrently, the compound demonstrates potent inhibition of the tumor-associated carbonic anhydrase isoforms CA-IX and CA-XII. These transmembrane enzymes are highly expressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. The inhibition of CA-IX and CA-XII is a validated strategy to disrupt pH regulation in tumors, thereby sensitizing cancer cells to other treatments and impeding their metastatic potential.

Pre-clinical findings indicate that this compound exhibits antiproliferative activity against cancer cells and can induce apoptosis, the process of programmed cell death. Notably, the compound has been reported to have low cytotoxicity against normal cells, suggesting a favorable therapeutic window.

The inhibitory activity of this compound is summarized in the table below.

| Target Enzyme | IC50 Value (µM) |

| NPP1 | 1.13 |

| NPP2 | 1.07 |

| NPP3 | 0.74 |

| CA-IX | 0.33 |

| CA-XII | 0.68 |

| Data sourced from chemical supplier technical information sheets. |

Overall Significance of Dual Enpp and Carbonic Anhydrase Modulation in Addressing Unmet Medical Needs

The dual modulation of ENPP and carbonic anhydrases by a single agent like this compound holds significant promise for addressing several unmet medical needs in oncology. Many advanced solid tumors are characterized by a hypoxic and immunosuppressive microenvironment, which contributes to therapeutic resistance and poor patient outcomes.

By simultaneously targeting two distinct but complementary pathways, this compound could offer a multi-pronged attack on cancer. The inhibition of carbonic anhydrases can alter the tumor microenvironment, making it less favorable for cancer cell survival and potentially more accessible to immune cells and other therapies. Concurrently, the inhibition of ENPP1 may enhance the innate immune response against the tumor, turning "cold" tumors into "hot" tumors that are more responsive to immunotherapy.

This dual-action approach could be particularly beneficial for patients with tumors that are resistant to conventional therapies or single-agent targeted treatments. The development of resistance is a major challenge in oncology, and dual-target inhibitors are being explored as a strategy to overcome this hurdle. Furthermore, a single molecule with dual activity could simplify treatment regimens and potentially reduce the burden of combination therapies.

Identification of Critical Research Gaps and Future Avenues for Continued Investigation into this compound

Despite the promising pre-clinical profile of this compound, several critical research gaps need to be addressed to fully understand its therapeutic potential. The primary limitation is the current lack of a publicly available, peer-reviewed primary research article detailing the synthesis, characterization, and comprehensive pre-clinical evaluation of this specific compound. The available data is predominantly from chemical supplier websites.

Future research should focus on:

In-depth Mechanistic Studies: A thorough investigation into the precise molecular mechanisms by which this compound exerts its antiproliferative and pro-apoptotic effects is warranted. This includes understanding its impact on downstream signaling pathways of both ENPP and CA inhibition.

In Vivo Efficacy Studies: Comprehensive pre-clinical studies in relevant animal models of cancer are essential to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. These studies should assess its anti-tumor activity both as a monotherapy and in combination with other cancer treatments, such as immunotherapy and chemotherapy.

Selectivity Profiling: A broader profiling of the compound's selectivity against other related enzymes is necessary to better predict its potential off-target effects.

Biomarker Development: Identifying predictive biomarkers of response to this compound would be crucial for patient selection in future clinical trials. This could include the expression levels of ENPP1, CA-IX, and CA-XII in tumors.

Structural Biology: Elucidating the crystal structure of this compound in complex with its target enzymes would provide valuable insights for the rational design of next-generation dual inhibitors with improved potency and selectivity.

Q & A

Q. What experimental models are most suitable for validating the selective cytotoxicity of Enpp/Carbonic Anhydrase-IN-2 in cancer versus normal cells?

To assess selectivity, researchers should use paired cell lines (e.g., cancer cells like K-562 or MDA-MB-231 vs. normal counterparts such as MCF-10A mammary epithelial cells). Dose-response assays (MTT or ATP-based viability tests) can quantify IC50 differences, while apoptosis markers (Annexin V/PI staining) confirm selective induction of programmed cell death in cancer cells .

Q. How can the dual inhibitory activity of this compound against ENPP and carbonic anhydrase isoforms be mechanistically validated?

Use enzyme-specific assays:

- ENPP inhibition : Measure hydrolysis of ATP or cGAMP via fluorometric or colorimetric methods (e.g., malachite green assay for phosphate release).

- Carbonic anhydrase inhibition : Employ esterase activity assays (e.g., 4-nitrophenyl acetate hydrolysis) or CO2 hydration stopped-flow techniques. Isoform selectivity (e.g., CA-IX vs. CA-XII) should be confirmed using recombinant proteins .

Q. What methodologies are recommended for analyzing dose-dependent apoptosis induction by this compound?

Combine flow cytometry (Annexin V/PI staining), caspase-3/7 activity assays (luminescent substrates), and Western blotting for cleaved PARP or Bax/Bcl-2 ratios. Dose-response curves (0.1–10 µM) in leukemia models (e.g., K-562 cells) can reveal EC50 values .

Q. How should solubility and stability of this compound be optimized for in vitro studies?

Dissolve in DMSO (≤40 mg/mL, 93.13 mM) with brief sonication (30–60 sec). For aqueous stability, use phosphate-buffered saline (pH 7.4) with ≤0.1% DMSO and monitor degradation via HPLC over 24–48 hours .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using:

Q. How can researchers design experiments to evaluate the compound’s efficacy in hypoxic tumor microenvironments?

Use 3D spheroid models or hypoxia chambers (1% O2) to mimic tumor conditions. Measure CA-IX expression (immunoblotting) and extracellular pH (fluorescent probes like BCECF-AM). Compare IC50 values under normoxia vs. hypoxia to assess microenvironment-dependent activity .

Q. What pharmacokinetic parameters should be prioritized for in vivo validation of this compound?

Focus on:

Q. How can researchers identify biomarkers for target engagement in clinical translation?

Leverage proteomics (e.g., SILAC labeling) to quantify ENPP and CA isoform activity in tumor biopsies. Validate candidate biomarkers (e.g., plasma cGAMP levels for ENPP inhibition) in preclinical models .

Q. What combinatorial therapies could enhance the antitumor effects of this compound?

Test synergy with:

Q. How can resistance mechanisms to this compound be systematically investigated?

Perform CRISPR-Cas9 screens to identify gene knockouts conferring resistance (e.g., CA-IX loss). Longitudinal RNA-seq of treated cells can reveal compensatory pathways (e.g., upregulated lactate transporters). Validate findings in patient-derived organoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.